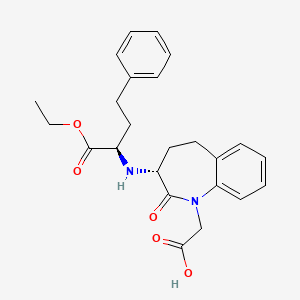

ent-Benazepril

CAS No.: 98626-50-7

Cat. No.: VC3384226

Molecular Formula: C24H28N2O5

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98626-50-7 |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | 2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |

| Standard InChI Key | XPCFTKFZXHTYIP-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

| SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Introduction

Definition and Chemical Identity

ent-Benazepril represents the enantiomer of Benazepril, a well-established ACE inhibitor. The prefix "ent-" in chemical nomenclature denotes an enantiomer with opposite stereochemistry to the parent compound. Enantiomers are mirror-image molecules that have identical chemical formulas and similar physical properties but differ in their three-dimensional spatial arrangement.

Benazepril itself, as documented in chemical databases, is identified as (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid . It possesses a molecular formula of C₂₄H₂₈N₂O₅ and a molecular weight of 424.497 . Following this established chemical nomenclature, ent-Benazepril would theoretically exhibit the opposite stereochemistry at its chiral centers.

Structural Characteristics

Physical and Chemical Properties

As an enantiomer of Benazepril, ent-Benazepril would theoretically share identical physical properties such as melting point, boiling point, and solubility, while differing in optical rotation and potentially in its interactions with other chiral molecules, including biological receptors.

Pharmacological Profile

Mechanism of Action

Based on the documented mechanism of Benazepril, we can hypothesize about ent-Benazepril's activity. Benazepril functions as a prodrug that is metabolized to its active form, benazeprilat, which competitively inhibits angiotensin-converting enzyme (ACE) . This inhibition blocks the conversion of angiotensin I to angiotensin II, resulting in decreased plasma angiotensin II levels .

The enantiomeric nature of ent-Benazepril suggests it may interact differently with ACE due to the stereospecific nature of enzyme-substrate interactions. Typically, biological systems exhibit significant stereoselectivity, and different enantiomers can demonstrate varying degrees of activity or even completely different pharmacological profiles.

Pharmacokinetics

Comparative Effects in Renal Systems

Effects on Renal Function

Research on Benazepril provides insights into potential renal effects of its enantiomer. In studies with cats with induced renal insufficiency, Benazepril administration at various doses (0.25-2.00 mg/kg) demonstrated significant effects on renal parameters:

-

Increased glomerular filtration rate (GFR) compared to placebo control groups

-

Significant antihypertensive effects, with mean systolic blood pressure reductions of 9-16 mm Hg

-

Decreased glomerular capillary pressure by 12-14 mm Hg compared to placebo

-

Significantly improved ultrafiltration coefficient (Kf) in treated groups

-

Reduction in the ratio of efferent to afferent arteriolar vascular resistance

Table 1: Effects of Benazepril on Blood Pressure in Cats with Induced Renal Insufficiency

| Treatment Group | Dosage (mg/kg/day) | Systolic BP (mm Hg) | Diastolic BP (mm Hg) | Mean BP (mm Hg) |

|---|---|---|---|---|

| Placebo (Group 1) | 0 | 147.4 ± 3.1 | 104.2 ± 2.1 | 122.8 ± 2.5 |

| Benazepril (Group 2) | 0.25-0.50 | 138.0 ± 3.6 | 98.1 ± 2.7 | 115.5 ± 3.0 |

| Benazepril (Group 3) | 0.50-1.00 | 131.1 ± 2.5 | 93.4 ± 2.2 | 109.5 ± 2.3 |

| Benazepril (Group 4)* | 1.00-2.00 | 132.6 ± 3.7 | 93.9 ± 2.3 | 110.8 ± 2.9 |

*Data excludes one cat with persistent hypertension

Renal Hemodynamic Effects

The effects of Benazepril on renal hemodynamic parameters provide important insights:

-

Decreased glomerular capillary pressure (PGC) in all Benazepril-treated groups (approximately 12-14 mm Hg reduction)

-

Reduction in the ratio of efferent to afferent arteriolar resistance (RE:RA) in all treated groups

-

No significant differences in arteriolar resistances individually, suggesting balanced effects on both afferent and efferent arterioles

-

Increased ultrafiltration coefficient (Kf) in all Benazepril-treated groups

Synthesis Considerations

The synthesis of ent-Benazepril would require stereoselective methods to produce the enantiomer with R configuration at its stereocenters. While complete information on specific synthetic routes for ent-Benazepril is limited in the provided research, search result indicates research on asymmetric synthesis of Benazepril HCl, which could potentially be adapted for ent-Benazepril synthesis .

The asymmetric synthesis would likely focus on controlling the stereochemistry at the two key chiral centers of the molecule. Traditional methods for producing specific enantiomers include:

-

Use of chiral auxiliaries

-

Enzymatic resolution

-

Stereoselective catalysis

-

Starting with compounds from the chiral pool

-

Chromatographic separation of enantiomers

Theoretical Clinical Applications

Comparative Efficacy Considerations

Research indicates that Benazepril demonstrates efficacy in:

Whether ent-Benazepril would demonstrate similar, enhanced, or diminished effects remains a subject for investigation, as stereoisomers can exhibit dramatically different pharmacological profiles.

Future Research Directions

Several key areas warrant further investigation regarding ent-Benazepril:

-

Comparative binding studies with ACE to determine relative affinity

-

Pharmacokinetic studies to establish absorption, distribution, metabolism, and excretion profiles

-

Efficacy studies in various animal models of hypertension and renal disease

-

Investigation of potential unique therapeutic applications

-

Development of efficient stereoselective synthetic routes

-

Structure-activity relationship studies to understand the impact of stereochemistry on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume